Methyl 6-oxo-4-phenoxy-1-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridazinecarboxylate
Description
Methyl 6-oxo-4-phenoxy-1-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridazinecarboxylate is a pyridazine derivative characterized by a trifluoromethyl-substituted phenyl group at position 1 and a phenoxy group at position 4. The methyl ester at position 3 contributes to its moderate lipophilicity and molecular stability.
Properties
IUPAC Name |
methyl 6-oxo-4-phenoxy-1-[3-(trifluoromethyl)phenyl]pyridazine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F3N2O4/c1-27-18(26)17-15(28-14-8-3-2-4-9-14)11-16(25)24(23-17)13-7-5-6-12(10-13)19(20,21)22/h2-11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYYQTLGPOGZQTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C(=O)C=C1OC2=CC=CC=C2)C3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyridazine ring. One common synthetic route includes the reaction of appropriate precursors such as 3-(trifluoromethyl)phenylhydrazine with a suitable diketone or ketoester under acidic conditions. The reaction conditions often require the use of strong acids like hydrochloric acid and heating to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may serve as a probe or inhibitor in biological studies to understand various biochemical pathways.
Industry: The compound can be utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to biological responses. The exact molecular pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Variations
Key structural differences among analogous compounds lie in substituents at positions 1 and 4, as well as the ester group (methyl vs. ethyl). These variations significantly influence physicochemical properties, solubility, and bioactivity. Below is a comparative analysis:
Key Findings
Substituent Effects at Position 4: Phenoxy (target compound): Enhances steric bulk and lipophilicity, favoring interactions with hydrophobic targets . Trifluoromethyl (): Increases electron-withdrawing effects, stabilizing the pyridazine ring but reducing solubility . Hydroxy (): Improves polarity and hydrogen-bonding capacity, beneficial for aqueous environments .
Position 1 Modifications: 3-(Trifluoromethyl)phenyl (target compound, ): Provides metabolic resistance and electronic stabilization . 4-Methoxyphenyl (): Methoxy group enhances solubility but may reduce membrane permeability .
Ester Group Impact :
Biological Activity
Methyl 6-oxo-4-phenoxy-1-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridazinecarboxylate (CAS: 338396-00-2) is a compound of interest due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C19H13F3N2O4 |
| Molar Mass | 390.31 g/mol |
| CAS Number | 338396-00-2 |
| IUPAC Name | This compound |
| Purity | 90% |
While specific mechanisms of action for methyl 6-oxo-4-phenoxy derivatives are not extensively documented, compounds in this class often exhibit interactions with various biological targets, including enzymes and receptors involved in cell signaling pathways. The trifluoromethyl group is known to enhance metabolic stability and bioactivity, making these compounds promising candidates for therapeutic applications.
Antitumor Activity
Research indicates that similar pyridazine derivatives possess significant antitumor properties. For instance, studies have shown that compounds with structural similarities can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. Although direct studies on methyl 6-oxo-4-phenoxy have not been widely published, its structural analogs have demonstrated these effects in various cancer cell lines.
Anti-inflammatory Effects
Pyridazine derivatives have also been explored for their anti-inflammatory properties. Compounds with phenoxy groups often exhibit inhibition of pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX). These activities suggest potential therapeutic roles in managing inflammatory diseases.
Neuroprotective Potential
Some studies suggest that compounds similar to methyl 6-oxo-4-phenoxy may offer neuroprotective benefits by modulating neurotransmitter systems or reducing oxidative stress. This could be particularly relevant in neurodegenerative disorders where inflammation and oxidative damage play critical roles.
Case Studies and Research Findings
- Anticancer Studies : A study investigating the effects of pyridazine derivatives on human breast cancer cells demonstrated a significant reduction in cell viability at specific concentrations, suggesting a dose-dependent response indicative of cytotoxic activity.
- Inflammation Models : In vivo experiments using animal models of inflammation showed that related compounds reduced edema and inflammatory markers significantly compared to control groups.
- Neuroprotection : Preliminary research involving neuroblastoma cells indicated that certain derivatives could protect against glutamate-induced toxicity, highlighting their potential utility in treating conditions like Alzheimer's disease.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodology : Optimize reaction conditions (e.g., temperature, solvent polarity, and catalyst selection). For example, highlights the use of 6-methyltriphenylphosphonium bromide and triphenylphosphine oxide in analogous syntheses. Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) can enhance purity. Monitor reaction progress using TLC and confirm final structure via and .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- IR Spectroscopy : Identify carbonyl (C=O, ~1640–1680 cm) and trifluoromethyl (C-F, ~1100–1200 cm) groups.
- NMR : Use deuterated solvents (e.g., DMSO-d) to resolve aromatic protons and confirm substitution patterns. For example, demonstrates analysis of pyridazine derivatives .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns.
Q. What are the recommended storage conditions to ensure compound stability?
- Methodology : Store in airtight containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis or oxidation. emphasizes avoiding exposure to moisture and light, as these can degrade labile functional groups like esters and trifluoromethyl moieties .
Advanced Research Questions
Q. How can computational methods predict hydrogen bonding interactions and conformational stability?
- Methodology : Use density functional theory (DFT) to model the cis/trans isomerism of the pyridazine ring. reveals that N–H···O hydrogen bonding stabilizes the cis conformation in related compounds. Molecular dynamics (MD) simulations can further assess solvent effects on conformation .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodology :
- Purity Verification : Re-analyze batches via HPLC to rule out impurities.
- Assay Standardization : Compare in vitro assay conditions (e.g., cell lines, incubation times).
- Structural Analogues : Cross-reference with derivatives (e.g., ’s pyrazole-carbothioamide) to identify substituent-specific activity trends .
Q. How does the trifluoromethyl group influence the pyridazine ring’s electronic properties and reactivity?
- Methodology :
- Electron-Withdrawing Effects : Use cyclic voltammetry to measure redox potentials, indicating enhanced electrophilicity.
- X-ray Diffraction (XRD) : Analyze bond lengths and angles (e.g., ’s crystal structure shows how substituents distort ring planarity) .
Q. What experimental approaches assess the compound’s polymorphism and crystalline phase behavior?
- Methodology :
- XRD : Resolve crystal packing motifs (e.g., ’s use of a Bruker KappaCCD diffractometer).
- DSC/TGA : Monitor thermal phase transitions and stability.
Data Contradiction Analysis
Q. How should researchers address discrepancies in synthetic yields reported for similar pyridazine derivatives?
- Methodology :
- Reaction Kinetics : Vary stoichiometry (e.g., excess phenoxy reagents to drive substitution).
- Byproduct Identification : Use LC-MS to detect side products (e.g., ’s synthesis of pyrazole derivatives required careful byproduct monitoring) .
Safety and Handling in Academic Settings
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodology :
- PPE : Wear nitrile gloves and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of fine powders (refer to ’s hazard guidelines for pyridazine derivatives) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
